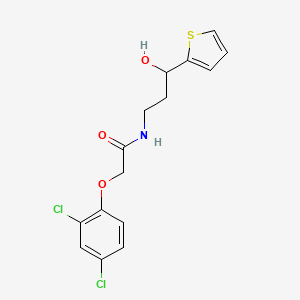
2-(2,4-dichlorophenoxy)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acetamide, also known as DCPA, is a widely used herbicide that is commonly used to control weeds in various agricultural and non-agricultural settings. The chemical structure of DCPA is complex and its synthesis requires specialized knowledge and equipment.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Remediation
Herbicide Toxicity and Environmental Fate
Research on 2,4-D, a component structurally related to the compound , focuses on its widespread use as a herbicide and the environmental impact, including toxicity to non-target species and potential for water and soil contamination. Studies emphasize the need for monitoring its environmental fate and developing strategies for mitigation and remediation in affected ecosystems (Zuanazzi, Ghisi, & Oliveira, 2020).
Toxicity and Human Health
Exposure and Toxicity
Concerns regarding human exposure to chlorophenoxy herbicides like 2,4-D involve occupational risks, neurotoxicity, and potential carcinogenic effects. Research efforts focus on understanding the mechanisms of toxicity, including gene expression changes and the impact on human health, suggesting a need for strict regulatory controls and further studies on low-level, chronic exposures (Bradberry, Watt, Proudfoot, & Vale, 2000).
Molecular Research and Drug Development
Carcinogenicity Studies on Thiophene Derivatives
The investigation into thiophene analogues of known carcinogens provides insights into their potential carcinogenicity and the importance of structural analysis in drug development. This research could guide the design of safer chemicals and pharmaceuticals by identifying structural features associated with adverse health effects (Ashby, Styles, Anderson, & Paton, 1978).
Water Treatment and Pollution Control
Advanced Oxidation Processes (AOPs) for Degradation
Studies on the degradation of acetaminophen, a compound with some structural similarities to the target molecule, emphasize the effectiveness of AOPs in removing pharmaceutical contaminants from water. This research highlights the potential for applying similar techniques to degrade and remove complex organic contaminants, including those related to the target compound, from environmental matrices (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(3-hydroxy-3-thiophen-2-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO3S/c16-10-3-4-13(11(17)8-10)21-9-15(20)18-6-5-12(19)14-2-1-7-22-14/h1-4,7-8,12,19H,5-6,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXCTBWZEIJHFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNC(=O)COC2=C(C=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-chlorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B2471596.png)
![2-[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2471597.png)
![methyl 4-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2471598.png)
![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-[4-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2471599.png)
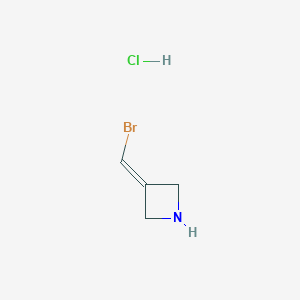
![N-(5-oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-yl)prop-2-enamide](/img/structure/B2471602.png)
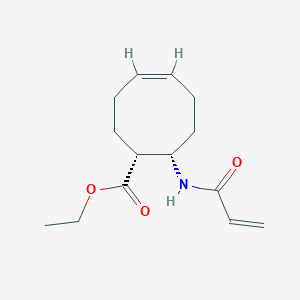

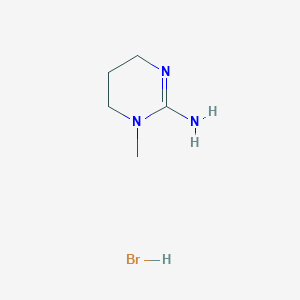


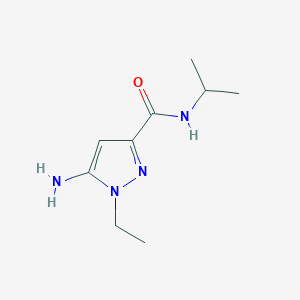
![3,4-diethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2471617.png)
